molecular formula C50H82N12O17 B10771764 H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O

H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O

Cat. No.: B10771764
M. Wt: 1123.3 g/mol
InChI Key: QEVQRPPXJMOGIK-HSHOXFALSA-N
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Description

The compound H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O is a peptide sequence consisting of the amino acids arginine, valine, tyrosine, isoleucine, histidine, proline, and phenylalanine. This compound is often studied for its biological activities and potential therapeutic applications. It is commonly referred to as a derivative of angiotensin, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide involves scaling up the SPPS process using automated peptide synthesizers. These machines can handle large quantities of reagents and resins, allowing for the efficient production of peptides in bulk. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O: has numerous applications in scientific research, including:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

    Medicine: Explored for its potential therapeutic effects in regulating blood pressure and treating cardiovascular diseases.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O involves its interaction with specific receptors in the body, such as angiotensin receptors. Upon binding to these receptors, the peptide can activate various signaling pathways, leading to physiological effects such as vasoconstriction, increased blood pressure, and aldosterone secretion. The molecular targets include G-protein coupled receptors (GPCRs) and downstream effectors like adenylate cyclase and phospholipase C .

Comparison with Similar Compounds

H-Arg-Val-Tyr-Ile-His-Pro-Phe-OH.2CH3CO2H.4H2O: can be compared with other angiotensin-related peptides, such as:

The uniqueness of This compound lies in its specific sequence and modifications, which can confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C50H82N12O17

Molecular Weight

1123.3 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;tetrahydrate

InChI

InChI=1S/C46H66N12O9.2C2H4O2.4H2O/c1-5-27(4)38(57-40(61)33(21-29-15-17-31(59)18-16-29)53-42(63)37(26(2)3)56-39(60)32(47)13-9-19-51-46(48)49)43(64)54-34(23-30-24-50-25-52-30)44(65)58-20-10-14-36(58)41(62)55-35(45(66)67)22-28-11-7-6-8-12-28;2*1-2(3)4;;;;/h6-8,11-12,15-18,24-27,32-38,59H,5,9-10,13-14,19-23,47H2,1-4H3,(H,50,52)(H,53,63)(H,54,64)(H,55,62)(H,56,60)(H,57,61)(H,66,67)(H4,48,49,51);2*1H3,(H,3,4);4*1H2/t27-,32-,33-,34-,35-,36-,37-,38-;;;;;;/m0....../s1

InChI Key

QEVQRPPXJMOGIK-HSHOXFALSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O.CC(=O)O.O.O.O.O

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N.CC(=O)O.CC(=O)O.O.O.O.O

Origin of Product

United States

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